1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-morpholino-1,2-ethanedione
Description
This compound is a structurally complex heterocyclic molecule featuring an indole core substituted at position 1 with a 3-chloro-5-(trifluoromethyl)-pyridinyl group and at position 3 with a 2-morpholino-1,2-ethanedione moiety. Though direct biological data for this compound is unavailable in the provided evidence, its structural motifs align with compounds used in medicinal chemistry (e.g., kinase inhibitors) or agrochemicals due to the prevalence of trifluoromethyl and halogenated groups in such applications .
Properties
IUPAC Name |
1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O3/c21-15-9-12(20(22,23)24)10-25-18(15)27-11-14(13-3-1-2-4-16(13)27)17(28)19(29)26-5-7-30-8-6-26/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFYHHINMJJUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
Detailed Comparison
Core Heterocyclic Scaffolds: The target compound features an indole ring, which is known for its planar aromatic structure and role in receptor binding (e.g., serotonin receptors). In contrast, Analog 1 (pyridinone) and Analog 2 (dihydropyridinone) possess partially saturated rings, which may alter conformational flexibility and metabolic stability .
Substituent Effects: The 3-chloro-5-trifluoromethyl-pyridinyl group is shared between the target and Analog 1. This substituent likely enhances lipophilicity and resistance to oxidative metabolism due to the electron-withdrawing CF₃ group. However, the target’s indole core may confer stronger π-π stacking interactions compared to Analog 1’s pyridinone . The morpholino-ethanedione group in the target contrasts with Analog 1’s amino group. Morpholino substituents are often used to improve aqueous solubility, which could give the target an advantage in bioavailability over Analog 1 .
Analog 2’s trimethoxymethyl and dichlorophenyl groups increase its molar mass (358.22 g/mol) and lipophilicity, suggesting applications in hydrophobic environments (e.g., membrane-targeted antimicrobials) .
The morpholino group in the target may require additional steps, such as nucleophilic substitution or coupling reactions.
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